molecular formula C18H23N3O B2373820 2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine CAS No. 2380010-13-7

2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine

Cat. No.: B2373820
CAS No.: 2380010-13-7
M. Wt: 297.402
InChI Key: GBPQNMRRLJPOIY-UHFFFAOYSA-N
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Description

2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a methoxy group and a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine typically involves the following steps:

    Formation of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be synthesized through the reaction of benzyl chloride with piperidine under basic conditions.

    Methoxylation: The benzylpiperidine is then reacted with methoxyacetic acid to introduce the methoxy group.

    Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. The compound may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine is unique due to its specific structural features, which may confer distinct pharmacological properties. Its combination of a benzylpiperidine moiety with a methoxylated pyrimidine ring sets it apart from other acetylcholinesterase inhibitors, potentially offering different binding affinities and selectivity profiles.

Properties

IUPAC Name

2-[(1-benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-15-10-19-18(20-11-15)22-14-17-8-5-9-21(13-17)12-16-6-3-2-4-7-16/h2-4,6-7,10-11,17H,5,8-9,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPQNMRRLJPOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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